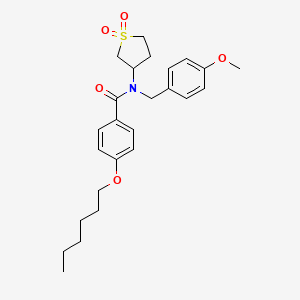
Urea,n-(3,4-dichlorophenyl)-n-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is a chemical compound belonging to the class of substituted ureas It is characterized by the presence of a 3,4-dichlorophenyl group and a heptyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- typically involves the reaction of 3,4-dichloroaniline with heptyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3,4-dichloroaniline by the chlorination of aniline.
Step 2: Reaction of 3,4-dichloroaniline with heptyl isocyanate to form Urea, N-(3,4-dichlorophenyl)-N’-heptyl-.
The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds. These products can have different properties and applications depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Urea, N-(3,4-dichlorophenyl)-N’-heptyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(3,4-dichlorophenyl)-N’-methyl-
- Urea, N-(3,4-dichlorophenyl)-N’-ethyl-
- Urea, N-(3,4-dichlorophenyl)-N’-propyl-
Uniqueness
Urea, N-(3,4-dichlorophenyl)-N’-heptyl- is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties. This makes it suitable for specific applications where longer alkyl chains are beneficial. The compound’s structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
13041-40-2 |
|---|---|
Fórmula molecular |
C14H20Cl2N2O |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-heptylurea |
InChI |
InChI=1S/C14H20Cl2N2O/c1-2-3-4-5-6-9-17-14(19)18-11-7-8-12(15)13(16)10-11/h7-8,10H,2-6,9H2,1H3,(H2,17,18,19) |
Clave InChI |
LOQMQPWRVINQQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098634.png)


![2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15098652.png)
![5-(4-Bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-mor pholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B15098654.png)
![N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B15098662.png)


![(5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15098690.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15098698.png)
![N-(4-ethylphenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098710.png)
![4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene](/img/structure/B15098711.png)

